Methyl 3-iodo-1H-indazole-4-carboxylate

Description

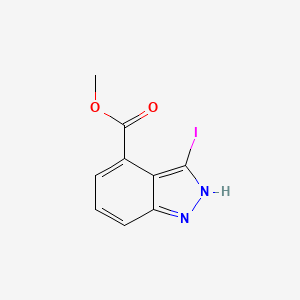

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHPJOGJCTNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646260 | |

| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-54-0 | |

| Record name | Methyl 3-iodo-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Iodo 1h Indazole 4 Carboxylate

De Novo Synthesis Strategies for the Indazole Core

The construction of the indazole ring is a fundamental step in the synthesis of Methyl 3-iodo-1H-indazole-4-carboxylate. Various cyclization reactions have been developed to form this bicyclic heteroaromatic system, often starting from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions for Indazole Ring Formation

A common and effective method for the synthesis of the indazole core involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. This approach allows for the direct incorporation of substituents on the benzene ring, which is crucial for the synthesis of the target molecule with a carboxylate group at the C4 position. One such strategy is the Lewis acid-promoted cyclization of 2-(phenylazo)benzonitriles, which yields the isoindazole ring system in high yields of approximately 65-95%. nih.gov

Another versatile method is the Cadogan cyclization, a reductive cyclization of nitroaromatic compounds. While traditionally a harsh method, recent advancements have enabled this reaction to proceed under milder conditions. nih.gov This reaction is valuable for creating the indazole ring from readily available nitroaromatic precursors.

Furthermore, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles. organic-chemistry.org This method is notable for its use of readily available starting materials and its ability to tolerate a range of substituents, although electron-withdrawing groups may lead to lower yields. organic-chemistry.org The reaction is typically carried out at room temperature using reagents like ammonium molybdate and hydrogen peroxide. organic-chemistry.org

| Cyclization Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Lewis Acid Promoted Cyclization | 2-(Phenylazo)benzonitrile derivatives | Lewis Acids (e.g., SnCl4, BF3·OEt2) | 65-95% | nih.gov |

| Cadogan Cyclization | Nitroaromatic compounds | Trialkyl phosphites or phosphines | Varies | nih.gov |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Up to 89% | organic-chemistry.org |

| Electrophilic Amination | 2-Aminophenyl ketoximes | Methanesulfonyl chloride, triethylamine (B128534) | Good to excellent | researchgate.net |

Functionalization of Precursor Indazole Derivatives

In many synthetic routes, a functional group that can be later converted to the desired methyl carboxylate is introduced at the C4 position of the indazole precursor. This can be achieved by starting with a benzene derivative that already contains the necessary substituent. For instance, a nitrile or an aldehyde group at the C4 position can be later hydrolyzed and esterified to the methyl carboxylate.

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of the indazole core. rsc.orgmdpi.com While often focused on the C3 position, strategies for functionalizing the benzene ring of the indazole are also being developed. These methods offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov

Regioselective Iodination at the C3 Position

The introduction of an iodine atom at the C3 position of the indazole ring is a critical step in the synthesis of the target molecule. This is typically achieved through direct iodination of a pre-formed methyl 1H-indazole-4-carboxylate intermediate.

Direct Iodination Approaches

The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution. Direct iodination is a highly effective and widely used method for introducing an iodine atom at this position. chim.it This reaction is generally regioselective for the C3 position due to the electronic properties of the indazole ring system. The reaction is often carried out under basic conditions to facilitate the deprotonation of the N1-H, which activates the ring towards electrophilic attack.

A common procedure involves treating the indazole with molecular iodine in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com This method has been successfully applied to a variety of substituted indazoles, including those with electron-withdrawing groups.

Iodine Source and Reagent Considerations

The choice of the iodinating agent and reaction conditions can influence the efficiency and selectivity of the C3-iodination.

Molecular Iodine (I2): This is the most common and cost-effective iodine source for the direct iodination of indazoles. chim.itmdpi.com Its reactivity is often enhanced by the presence of a base, which generates a more nucleophilic indazolide anion. The use of an oxidant in conjunction with I2 can also be employed to regenerate the active iodinating species and improve iodine atom economy. nih.govacsgcipr.org

N-Iodosuccinimide (NIS): NIS is another effective electrophilic iodinating agent that can be used for the C3-iodination of indazoles. chim.it It is often used under neutral or slightly acidic conditions and can be advantageous for substrates that are sensitive to strong bases.

| Iodine Source | Base/Activator | Solvent | Key Features | Reference |

| I2 | KOH, K2CO3 | DMF, Dioxane | Common, cost-effective, high-yielding | chim.it |

| NIS | - | Dichloromethane | Milder conditions, suitable for base-sensitive substrates | chim.it |

| I2 / Oxidant | Various | Various | Improved atom economy | nih.govacsgcipr.org |

Introduction of the Methyl Carboxylate Moiety at C4

The synthesis of the target molecule requires the presence of a methyl carboxylate group at the C4 position of the indazole ring. This is typically achieved by designing a de novo synthesis that starts with a precursor already containing this functionality or a group that can be readily converted to it.

As "Methyl 1H-indazole-4-carboxylate" is a known compound (CAS#: 192945-49-6), a plausible synthetic route would involve its preparation followed by the C3-iodination step described previously. chemicalbook.com The synthesis of methyl 1H-indazole-4-carboxylate itself would likely proceed via a cyclization reaction of a suitably substituted benzene precursor. For example, a reaction starting from 2-amino-3-methylbenzonitrile, where the methyl group is subsequently oxidized to a carboxylic acid and then esterified, represents a potential pathway.

While direct C-H activation for the carboxylation of the indazole C4 position is an attractive modern strategy, specific examples for this transformation on the indazole scaffold are not yet widely reported. nih.gov Therefore, the construction of the indazole ring with the C4-substituent already in place remains the more established approach.

Esterification Methods for Carboxylic Acid Precursors

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis. For the synthesis of this compound from its carboxylic acid precursor, the Fischer esterification is a common and effective method masterorganicchemistry.commasterorganicchemistry.com. This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst masterorganicchemistry.com.

The mechanism of Fischer esterification proceeds through several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst masterorganicchemistry.commasterorganicchemistry.com.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH) masterorganicchemistry.com. The reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the product side masterorganicchemistry.com. Alternative modern methods for esterification that offer mild conditions and high functional group tolerance include using reagents like sulfuryl fluoride (SO₂F₂) or employing solid-acid catalysts organic-chemistry.org.

Table 1: Overview of Fischer Esterification for Carboxylic Acid Precursors

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Carboxylic Acid (e.g., 3-iodo-1H-indazole-4-carboxylic acid), Alcohol (Methanol) | masterorganicchemistry.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | masterorganicchemistry.com |

| Key Feature | Equilibrium-driven reaction | masterorganicchemistry.commasterorganicchemistry.com |

| Byproduct | Water | masterorganicchemistry.com |

Strategies for Ortho-Functionalization

Ortho-functionalization refers to the introduction of substituents at positions adjacent to an existing functional group, which can act as a directing group. For this compound, the carboxylate group at the C4 position can potentially direct functionalization to the C5 position. This is typically achieved through transition-metal-catalyzed C-H activation nih.gov.

While specific examples for the C5-functionalization of this compound are not extensively detailed in the literature, the principles of directed C-H functionalization are well-established. The carboxylate group can coordinate to a metal catalyst (such as palladium, rhodium, or ruthenium), bringing the catalyst into close proximity with the C5 C-H bond. This facilitates the cleavage of the C-H bond and the subsequent installation of a new functional group through coupling with a suitable partner nih.govresearchgate.net. This approach provides a step-economic way to build molecular complexity on the indazole core nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

The iodine atom at the C3 position of this compound is a key handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. The C-I bond is particularly reactive in such transformations, allowing for selective functionalization at the C3 position chim.itthieme-connect.de.

Suzuki-Miyaura Coupling Applications in Indazole Functionalization

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex youtube.com. In the context of this compound, the 3-iodo group serves as the halide component, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this position mdpi.comresearchgate.net.

The catalytic cycle generally involves three main steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst youtube.com.

For successful Suzuki coupling with 3-iodoindazoles, it is often necessary to protect the N-H group of the indazole ring to prevent side reactions and improve solubility and reactivity mdpi.comresearchgate.net. The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from Pd(OAc)₂ with suitable phosphine ligands thieme-connect.demdpi.comnih.gov. Microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and often improved yields nih.govresearchgate.net.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Component | Example | Reference |

|---|---|---|

| Substrate | N-Protected this compound | mdpi.com |

| Coupling Partner | Arylboronic acid | mdpi.comresearchgate.net |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.comnih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | thieme-connect.denih.govresearchgate.net |

| Solvent | Dioxane/Water, DME/Water | thieme-connect.denih.gov |

| Heating | Conventional or Microwave | nih.gov |

Sonogashira Cross-Coupling for Alkyne Introduction and Further Derivatization

The Sonogashira reaction is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base wikipedia.orgorganic-chemistry.org. Using this compound as the substrate, the Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C3 position.

Similar to the Suzuki coupling, protection of the indazole N-H is often a prerequisite for a successful Sonogashira reaction to avoid potential side reactions involving the acidic alkyne proton and the indazole NH researchgate.net. The resulting 3-alkynyl indazole derivatives are valuable intermediates themselves, as the alkyne can be further manipulated. For instance, sequential cross-coupling reactions, where a Sonogashira reaction at the C3-iodo position is followed by a Suzuki reaction at another position (e.g., a bromo-substituent elsewhere on the ring), have been reported, demonstrating the potential for complex molecule synthesis thieme-connect.de.

Protection and Deprotection Strategies for the 1H-Indazole Nitrogen

The presence of the N-H group in the 1H-indazole ring can interfere with various synthetic transformations, particularly metal-catalyzed cross-coupling reactions mdpi.comresearchgate.net. Therefore, protection of this nitrogen atom is a crucial step in many synthetic sequences involving this compound. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable afterward google.com.

N-Protection Group Selection and Reactivity

A variety of protecting groups can be employed for the indazole nitrogen. The selection depends on the specific reaction conditions to be used in subsequent steps.

Boc (tert-Butoxycarbonyl) Group : The Boc group is one of the most common protecting groups for indazoles. It is typically introduced by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalyst such as DMAP mdpi.comresearchgate.net. The Boc group is stable under many basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) tandfonline.com. Interestingly, methods for its removal under basic conditions, such as with sodium methoxide in methanol, have also been developed, offering alternative deprotection strategies tandfonline.com.

SEM (2-(Trimethylsilyl)ethoxymethyl) Group : The SEM group is another option for protecting the indazole nitrogen. It can direct regioselective lithiation at the C3 position and is stable to a range of conditions. The SEM group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions nih.gov.

THP (Tetrahydropyranyl) Group : The THP group is an acid-labile protecting group installed by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. It provides robust protection under basic and organometallic reaction conditions google.com.

The strategic selection and application of these protecting groups are essential for the successful execution of multi-step syntheses involving the this compound scaffold.

Table 3: Common N-Protecting Groups for Indazoles

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N) | Acid (TFA, HCl); Base (NaOMe) | mdpi.comtandfonline.com |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base | TBAF; Aqueous HCl | nih.gov |

Cleavage of Protecting Groups

The synthesis of this compound often necessitates the use of protecting groups to shield the reactive N-H of the indazole ring during various synthetic transformations. The selection of a suitable protecting group is crucial, as its subsequent removal must be efficient and selective, without affecting the other functional groups within the molecule, namely the methyl ester and the iodo substituent. The choice of deprotection strategy is therefore contingent upon the nature of the protecting group employed.

Commonly utilized protecting groups for the indazole nitrogen in related syntheses include the tert-butoxycarbonyl (Boc), benzyl (B1604629) (Bn), and tetrahydropyranyl (THP) groups. The cleavage of each of these groups requires specific conditions to liberate the N-H bond and yield the final product.

Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocyles due to its stability under a range of conditions and its facile removal under acidic conditions. In the context of 3-iodo-indazole derivatives, acidic hydrolysis is the standard method for Boc deprotection.

Trifluoroacetic acid (TFA) is a common reagent for this transformation. Typically, the N-Boc protected precursor is treated with a solution of TFA in a suitable solvent such as dichloromethane (DCM). The reaction is often performed at room temperature and proceeds to completion within a few hours. The volatile nature of TFA and DCM simplifies the work-up procedure, which usually involves evaporation of the solvent and excess reagent. While specific data for the deprotection of N-Boc-methyl 3-iodo-1H-indazole-4-carboxylate is not extensively reported, a patent for related 3-iodo-1H-indazole compounds describes the use of TFA for the removal of a Boc group. google.com

Alternatively, other acidic conditions can be employed for N-Boc cleavage. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can also effect the deprotection. nih.gov Care must be taken to ensure that the reaction conditions are not so harsh as to cause hydrolysis of the methyl ester at the 4-position.

Recent methodologies have also explored milder conditions for N-Boc deprotection. One such method employs oxalyl chloride in methanol at room temperature. This approach has been shown to be effective for a variety of N-Boc protected amines, including those with electron-withdrawing groups, and generally provides the deprotected product in high yields. nih.gov Another mild and selective method involves the use of iodine as a catalyst under solvent-free conditions or in a solvent, which could be particularly advantageous given the presence of an iodo substituent in the target molecule. researchgate.net

| Protecting Group | Reagents and Conditions | Applicability and Notes |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature | Standard and efficient method. Volatile reagents simplify work-up. |

| tert-Butoxycarbonyl (Boc) | HCl in Dioxane or Methanol | Alternative acidic condition. Potential for methyl ester hydrolysis needs to be considered. |

| tert-Butoxycarbonyl (Boc) | Oxalyl chloride in Methanol, Room Temperature | Mild conditions with high yields reported for various substrates. |

| tert-Butoxycarbonyl (Boc) | Iodine (catalytic), Solvent-free or in a solvent | Mild and selective method, potentially compatible with the iodo-substituent. |

Cleavage of the Benzyl (Bn) Group

The benzyl group is another common protecting group for the indazole nitrogen. Its removal typically involves hydrogenolysis, however, this method is often incompatible with iodo-substituted compounds due to the potential for deiodination. Therefore, alternative debenzylation methods are required for the synthesis of this compound.

An effective method for the N-debenzylation of aromatic heterocycles, including indazoles, involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. researchgate.net This oxidative debenzylation proceeds at room temperature and generally affords the deprotected product in high yield. This method is advantageous as it avoids the use of harsh acids or reducing agents that could compromise the integrity of the target molecule.

| Protecting Group | Reagents and Conditions | Applicability and Notes |

|---|---|---|

| Benzyl (Bn) | Potassium tert-butoxide (KOtBu), Dimethyl sulfoxide (DMSO), O₂ atmosphere, Room Temperature | Oxidative debenzylation suitable for iodo-substituted indazoles. Avoids harsh acidic or reducing conditions. |

Cleavage of the Tetrahydropyranyl (THP) Group

The tetrahydropyranyl (THP) group is a protecting group that is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions. In the synthesis of functionalized iodoindazoles, the THP group has been used to protect the indazole nitrogen. google.comnih.gov

The removal of the THP group is typically achieved by treatment with a mild acid in a protic solvent. For example, a solution of hydrochloric acid in methanol or aqueous acetic acid can be used to effect the deprotection. The reaction is usually carried out at room temperature or with gentle heating. It is important to control the reaction conditions to prevent any unwanted side reactions, such as the hydrolysis of the methyl ester.

| Protecting Group | Reagents and Conditions | Applicability and Notes |

|---|---|---|

| Tetrahydropyranyl (THP) | HCl in Methanol or Aqueous Acetic Acid, Room Temperature or gentle heating | Mild acidic cleavage. Conditions must be controlled to prevent methyl ester hydrolysis. |

Chemical Reactivity and Derivatization of Methyl 3 Iodo 1h Indazole 4 Carboxylate

Reactivity of the C3-Iodo Moiety

The carbon-iodine bond at the C3 position is the most prominent site for transformations, offering a gateway to carbon-carbon and carbon-heteroatom bond formations. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions with Diverse Nucleophiles (e.g., Arylboronic Acids, Terminal Alkynes)

The C3-iodo group of the indazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods are fundamental for introducing aryl, heteroaryl, and alkynyl substituents at this position.

In a typical Suzuki-Miyaura coupling , Methyl 3-iodo-1H-indazole-4-carboxylate can be reacted with a variety of aryl- or heteroarylboronic acids. The reaction generally proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The choice of solvent often involves a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) with water. These reactions are crucial for the synthesis of 3-aryl-1H-indazole-4-carboxylates, which are precursors to various biologically active molecules, including kinase inhibitors.

The Sonogashira coupling provides a direct route to 3-alkynyl-1H-indazoles. This reaction involves the coupling of the C3-iodo moiety with a terminal alkyne. The catalytic system typically consists of a palladium catalyst, a copper(I) co-catalyst (e.g., copper(I) iodide, CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). The reaction is valued for its mild conditions and tolerance of various functional groups, enabling the synthesis of complex alkynylated indazoles.

| Cross-Coupling Reaction | Nucleophile | Typical Catalysts | Typical Base | Product Class |

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | 3-Aryl-1H-indazole-4-carboxylates |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA | 3-Alkynyl-1H-indazole-4-carboxylates |

Nucleophilic Aromatic Substitution (SNAr) Potential

While less common for aryl iodides compared to activated aryl chlorides or fluorides, the potential for Nucleophilic Aromatic Substitution (SNAr) at the C3 position exists, particularly with strong nucleophiles. The electron-withdrawing nature of the adjacent pyrazole (B372694) ring and the C4-carboxylate group can sufficiently activate the C3 position for nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring must typically be substituted with strong electron-withdrawing groups. The indazole nucleus itself provides some activation, and reactions with potent nucleophiles like certain amines or alkoxides under specific conditions could lead to the displacement of the iodide. However, this pathway is often in competition with metal-catalyzed processes, which are generally more efficient and selective for aryl iodides.

Reactions at the Carboxylate Functionality

The methyl ester group at the C4 position provides another handle for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Hydrolysis of the Ester Group

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-iodo-1H-indazole-4-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. Common reagents for this include aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). The reaction mixture is usually stirred at room or elevated temperature. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the free carboxylic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as amidation.

Amidation and Other Carboxylate Transformations

The direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. This process, known as aminolysis, often requires elevated temperatures or the use of a catalyst. A more common and efficient method involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling of the acid with an amine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA are used to facilitate the formation of the amide bond. This approach allows for the synthesis of a wide variety of indazole-4-carboxamides.

| Reaction Type | Reagents | Product |

| Hydrolysis (Saponification) | 1. LiOH or NaOH (aq) 2. HCl (aq) | 3-Iodo-1H-indazole-4-carboxylic acid |

| Amidation (via acid) | 1. Hydrolysis 2. Amine, HATU, DIPEA | 3-Iodo-1H-indazole-4-carboxamide |

Reactivity of the 1H-Indazole Nitrogen

The indazole ring contains a nucleophilic nitrogen atom within the pyrazole moiety which can undergo various reactions, most notably alkylation. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical aspect and is influenced by several factors.

Alkylation of the 1H-indazole nitrogen is typically performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent system can significantly influence the ratio of the resulting N1 and N2 isomers. For instance, using a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is generally the thermodynamically more stable isomer. Conversely, conditions employing bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF can sometimes lead to different regioselectivity. The steric and electronic properties of the substituents on the indazole ring also play a crucial role in directing the outcome of the N-alkylation reaction. For 4-substituted indazoles, alkylation often shows a preference for the N1 position.

N-Alkylation and N-Arylation Reactions

The N-functionalization of indazoles is a critical step in the synthesis of many pharmaceutical agents. The regioselectivity of these reactions, affording either N-1 or N-2 substituted products, is highly dependent on the nature of the substituents on the indazole core, the electrophile, the base, and the solvent employed.

Studies on the N-alkylation of various substituted 1H-indazoles have shown that the steric and electronic properties of the substituents play a crucial role in directing the outcome of the reaction. For instance, increasing the steric bulk at the C-3 position generally favors the formation of the N-1 regioisomer. d-nb.info Conversely, the presence of electron-withdrawing groups on the benzenoid ring can influence the regioselectivity. A study on the N-alkylation of indazoles with different substituents at the C-4, C-5, C-6, and C-7 positions revealed that a methyl carboxylate group at the C-4 or C-5 position did not impart significant regiocontrol under the tested conditions. nih.gov However, the combination of a strong base like sodium hydride in a non-polar solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of 3-substituted indazoles. nih.gov

For this compound, the presence of the methyl carboxylate group at the C-4 position and the iodo group at the C-3 position would be expected to influence the regioselectivity of N-alkylation and N-arylation. The electron-withdrawing nature of the carboxylate group can enhance the acidity of the N-H proton, facilitating deprotonation. The steric hindrance from the C-3 iodo group might be expected to direct substitution towards the N-1 position.

Below is a table summarizing the N-alkylation of various substituted indazoles from the literature, which provides context for the potential reactivity of this compound.

Table 1: Regioselectivity in N-Alkylation of Substituted 1H-Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|

| 1H-Indazole-3-carboxamide | Benzyl bromide | NaH/THF | >99:<1 | nih.gov |

| Methyl 1H-indazole-3-carboxylate | Benzyl bromide | NaH/THF | >99:<1 | nih.gov |

| 3-tert-Butyl-1H-indazole | Benzyl bromide | NaH/THF | >99:<1 | nih.gov |

| Methyl 1H-indazole-4-carboxylate | Benzyl bromide | NaH/THF | 74:26 | nih.gov |

| Methyl 1H-indazole-5-carboxylate | Benzyl bromide | NaH/THF | 74:26 | nih.gov |

| 1H-Indazole | Various | Cs2CO3/DMF | Variable | d-nb.info |

N-arylation of indazoles is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions. nih.gov The principles of regioselectivity are similar to those for N-alkylation, with the outcome being influenced by the catalyst system, ligands, and substrate electronics. For this compound, N-arylation would likely proceed at the N-1 position, especially under conditions that favor thermodynamic control, as the N-1 substituted product is generally more stable.

Tautomerization Studies and Influence on Reactivity

Indazole and its derivatives can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable and therefore predominates in solution. researchgate.net However, the position of this equilibrium can be influenced by substituents, solvent, and temperature. mdpi.com

Theoretical studies on the annular tautomerism of a wide range of NH-indazoles have confirmed that the 1H-tautomer is typically the most stable form. researchgate.net For this compound, both the iodo group at C-3 and the methyl carboxylate group at C-4 are electron-withdrawing. These substituents are expected to further stabilize the 1H-tautomer relative to the 2H-form.

The tautomeric equilibrium has a direct impact on the reactivity of the indazole, particularly in N-substitution reactions. The deprotonation of the indazole by a base generates the indazolide anion, which has two nucleophilic nitrogen atoms. The subsequent alkylation or arylation can occur at either N-1 or N-2. The predominance of the 1H-tautomer suggests that the N-1 position is inherently more available for reaction, and reactions proceeding under thermodynamic control are likely to yield the more stable N-1 substituted product. d-nb.infonih.gov

Ring-Opening Reactions and Rearrangements

While the indazole ring is generally stable, certain substitution patterns can render it susceptible to ring-opening reactions under specific conditions.

Kemp-type Elimination and Related Transformations

A significant ring-opening reaction relevant to 3-iodoindazoles is the Kemp-type elimination. vander-lingen.nl Research has shown that 1-arylsulfonyl-3-iodo-1H-indazoles can undergo a ring-opening reaction under basic conditions at elevated temperatures to yield ortho-(arylsulfonylamino)benzonitriles. tandfonline.comtandfonline.com This transformation is proposed to proceed via an E2 elimination mechanism, analogous to the classic Kemp elimination of benzisoxazoles. tandfonline.comtandfonline.comresearchgate.net

The key requirements for this reaction are a strong electron-withdrawing group at the N-1 position (such as an arylsulfonyl group) and a suitable leaving group at the C-3 position. The reaction is facilitated by a base in a polar aprotic solvent like DMSO. tandfonline.com The presence of a bulky and strongly electron-withdrawing substituent at the N-1 position is considered a pivotal factor for this type of reaction to occur. tandfonline.com

Table 2: Kemp-type Elimination of 1-Arylsulfonyl-3-iodo-1H-indazoles

| Substrate | Base/Solvent/Temp | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Tosyl-3-iodo-1H-indazole | K2CO3/DMSO/120°C | 2-(Tosylamino)benzonitrile | 85 | tandfonline.com |

| 1-(4-Nitrobenzenesulfonyl)-3-iodo-1H-indazole | K2CO3/DMSO/120°C | 2-((4-Nitrophenyl)sulfonylamino)benzonitrile | 92 | tandfonline.com |

| 1-Tosyl-3-iodo-5-nitro-1H-indazole | K2CO3/DMSO/120°C | 4-Nitro-2-(tosylamino)benzonitrile | 78 | tandfonline.com |

For this compound, which is unsubstituted at the N-1 position, a direct Kemp-type elimination is unlikely under the reported conditions due to the absence of the required N-1 activating group. However, prior N-sulfonylation would likely render the molecule susceptible to this ring-opening reaction.

Investigation of Alternative Reaction Pathways

In the absence of a suitable N-1 activating group, alternative reaction pathways for this compound would likely involve the functional groups present. For instance, palladium-catalyzed cross-coupling reactions at the C-3 iodo position (e.g., Suzuki, Heck, Sonogashira couplings) are well-established methods for the functionalization of 3-haloindazoles. chim.it Additionally, the methyl ester at the C-4 position can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides.

Rearrangements of the indazole ring itself are not commonly observed under typical synthetic conditions. The aromaticity of the heterocyclic system provides a significant thermodynamic barrier to rearrangements that would disrupt this stability. Therefore, for this compound, reactions are more likely to occur at the substituent level rather than involving a rearrangement of the core indazole structure.

Biological and Pharmacological Research Applications

Methyl 3-iodo-1H-indazole-4-carboxylate as a Scaffold for Bioactive Molecule Design

The structure of this compound is particularly amenable to chemical modification, making it an ideal starting point for drug discovery programs. The C3-iodo group is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents. nih.govscilit.com Simultaneously, the methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid and subsequently converted into a range of amides, providing another point of diversification. nih.gov This dual reactivity allows for the systematic exploration of chemical space around the indazole core.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For indazole derivatives, SAR exploration has yielded critical insights into the requirements for potent and selective biological effects.

Research has shown that the substitution pattern on the indazole ring system is crucial for activity. For instance, in the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), it was found that methoxy (B1213986) or hydroxyl groups at the C4 position of the indazole were the most potent. nih.gov This highlights the importance of the C4-carboxylate group in this compound, which can be converted to other functional groups to probe these interactions.

In the context of kinase inhibition, SAR studies on 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group into the bulk solvent region were critical for inhibitory activity and selectivity. rsc.org Similarly, for inhibitors of the PI3K/AKT/mTOR pathway, SAR studies of 3-ethynyl-1H-indazoles demonstrated that specific substitutions are key to achieving potent, isoform-specific inhibition. nih.gov These studies underscore the value of the C3-iodo group of the title compound, which facilitates the introduction of diverse alkynyl and aryl groups necessary for such SAR explorations.

The strategic modification of the indazole scaffold at key positions—C3, C4, and N1—is a common strategy to optimize the pharmacological profile of lead compounds.

C3 Position: The C3-iodo group of this compound is a versatile handle for introducing diversity. In the development of anti-cancer agents, Suzuki coupling reactions at this position have been used to attach various substituted phenyl groups, leading to compounds with potent growth inhibitory activity against several cancer cell lines. scilit.com For a series of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, modifications at the C3 position were explored to enhance potency and selectivity. nih.gov

C4 Position: The C4-carboxylate group can be transformed to explore interactions with specific biological targets. For example, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, an indazole-4-carboxamide moiety was found to be a key structural feature for potent activity. nih.gov The synthesis of such compounds can be readily achieved from this compound by converting the ester to an amide.

N1 Position: Alkylation or arylation at the N1 position of the indazole ring is another common modification to improve activity and pharmacokinetic properties. In the development of CCR4 antagonists, a variety of N1-substituted benzyl (B1604629) groups were investigated, with an α-amino-acyl group being the most potent. nih.gov Similarly, for cannabinoid receptor agonists, nucleophilic substitution at the N1-H with moieties like 4-fluorobenzyl has been explored. nih.gov

Modulation of Biological Targets

Derivatives synthesized from this compound have been shown to modulate a wide range of biological targets, including enzymes, receptors, and protein-protein interactions.

The indazole scaffold is a privileged structure for the design of enzyme inhibitors, particularly protein kinase inhibitors. nih.govnih.gov Many indazole-based compounds have been developed as potent anti-cancer agents by targeting kinases involved in tumor growth and proliferation. nih.gov

Derivatives have shown potent inhibitory activity against a variety of kinases, including:

p38α Mitogen-Activated Protein Kinase (MAPK): Indazole derivatives have been developed as dual inhibitors of butyrylcholinesterase (BChE) and p38α MAPK for potential use in neuroinflammation. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): A series of 3-ethynyl-1H-indazoles were identified as inhibitors of the PI3K/PDK1/mTOR signaling pathway, with some compounds showing nanomolar inhibition against PI3Kα. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been designed as potent inhibitors of FGFRs, which are implicated in various cancers. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors, with SAR studies indicating that a carbohydrazide (B1668358) moiety at the C3 position is crucial for activity. nih.gov

| Enzyme Target | Derivative Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| p38α MAPK | N1, C3-modified indazoles | Submicromolar | nih.gov |

| PI3Kα | 3-ethynyl-1H-indazoles | 361 nM | nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | 30.2 nM | nih.gov |

| IDO1 | 3-carbohydrazide-1H-indazoles | 720 nM | nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | 3-aminoindazole derivatives (e.g., Entrectinib) | 12 nM | nih.gov |

| Aurora A/B Kinase | Indazole-based derivatives | 0.015-0.026 µM | scispace.com |

Indazole derivatives have also been developed to target G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

CC-Chemokine Receptor 4 (CCR4) Antagonists: A series of indazole arylsulfonamides were synthesized and identified as potent and selective allosteric antagonists of human CCR4, a receptor implicated in inflammatory diseases. nih.gov The SAR studies highlighted the importance of substituents at the C4, N1, and N3 positions. nih.gov

Serotonin 5-HT₃ Receptor Antagonists: The indazole ring is a key component of the established 5-HT₃ antagonist, granisetron, which is used as an anti-emetic. scispace.com This demonstrates the utility of the indazole scaffold in targeting this class of receptors.

Transient Receptor Potential Ankyrin-1 (TRPA1) Antagonists: Novel 1H-indazole derivatives have been reported as potent antagonists of the TRPA1 channel, a target for pain and inflammation. nih.gov

Selective Estrogen Receptor Degraders (SERDs): Indazole-based compounds have been identified as efficient degraders of the estrogen receptor-α (ER-α), with potential applications in treating tamoxifen-resistant breast cancer. nih.gov

| Receptor Target | Activity Type | Derivative Class | Reference |

|---|---|---|---|

| CC-Chemokine Receptor 4 (CCR4) | Antagonist | Indazole arylsulfonamides | nih.gov |

| Serotonin 5-HT₃ | Antagonist | Indazole-based (e.g., Granisetron) | scispace.com |

| Transient Receptor Potential Ankyrin-1 (TRPA1) | Antagonist | 1H-indazole derivatives | nih.gov |

| Estrogen Receptor-α (ER-α) | Degrader (SERD) | Triphenylalkene-based indazoles | nih.gov |

Targeting protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. mdpi.comnih.gov PPIs are fundamental to cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov While historically considered "undruggable," an increasing number of small molecules have been successfully developed to modulate these interactions. mdpi.com

The indazole scaffold is beginning to emerge in this challenging field. A notable example is the discovery of novel indazole derivatives as agonists of Son of sevenless homolog 1 (SOS1). nih.gov These molecules function by modulating the interaction between KRAS and its guanine (B1146940) nucleotide exchange factor, SOS1, thereby activating KRAS signaling. nih.gov This finding demonstrates the potential of the indazole core to serve as a scaffold for developing tool compounds and potential therapeutics that target the complex surfaces of PPIs. nih.gov

Another critical PPI target in oncology is the interaction between the tumor suppressor p53 and its negative regulator, MDM2. nih.govacs.org Disruption of this interaction can reactivate p53's tumor-suppressing functions. While scaffolds like imidazoles and spirooxindoles are more established in this area, the principles of mimicking key amino acid residues (Phe, Trp, Leu) of p53 provide a blueprint for designing new inhibitors, a role for which versatile scaffolds like indazole could be explored. nih.govnih.gov

Similarly, the Bcl-2 family of proteins, which regulate apoptosis through a series of crucial PPIs, are high-value targets for anticancer drug design. nih.gov Small molecules are designed to bind to a hydrophobic groove on anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins. nih.gov This strategy restores the cell's ability to undergo apoptosis. The development of benzimidazole (B57391) derivatives, which are structurally related to indazoles, as Bcl-2 inhibitors highlights the potential for this class of heterocycles to be adapted for this important PPI target.

Anticancer Activity and Mechanisms

The indazole scaffold is a core component of several approved anticancer agents, highlighting its importance in the development of novel cancer therapies. Research into various substituted indazole derivatives has revealed promising antitumor effects across a range of cancer types.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Derivatives of the indazole nucleus have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a study on N-phenylindazole diarylureas, which share the core indazole structure, reported potent in vitro activity. One of the lead compounds from this study exhibited considerable inhibition of cell proliferation in triple-negative breast cancer cell lines, MDA-MB-231 and 4T1, with low micromolar half-maximal effective concentrations.

In another study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. One particular compound, designated as 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. Notably, this compound displayed selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against the HEK-293 normal human embryonic kidney cell line.

Furthermore, research on 3-amino-N-phenyl-1H-indazole-1-carboxamides has also revealed potent antiproliferative activity. Two compounds from this series, 10d and 10e, were capable of inhibiting the growth of numerous cancer cell lines at concentrations below 1 microM, with one compound showing an IC50 of 0.0153 microM in the SR leukemia cell line.

Interactive Table: Cytotoxicity of Indazole Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| N-phenylindazole diarylureas | MDA-MB-231 | Low micromolar |

| N-phenylindazole diarylureas | 4T1 | Low micromolar |

| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 |

| 1H-indazole-3-amine derivative (6o) | HEK-293 | 33.2 |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d/e) | Various | < 1 |

| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d/e) | SR Leukemia | 0.0153 |

Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of many indazole derivatives are linked to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle. For example, a study on a tert-butyl analog of this compound found that its cytotoxic effects against breast cancer cell lines were associated with the activation of apoptotic pathways.

Further investigation into a lead N-phenylindazole diarylurea compound revealed that apoptosis is a likely mechanism of cell death. Similarly, the 1H-indazole-3-amine derivative 6o was found to affect apoptosis and the cell cycle in a concentration-dependent manner, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway.

In the case of the highly active 3-amino-N-phenyl-1H-indazole-1-carboxamides, these compounds were found to cause a block in the G0-G1 phase of the cell cycle. Their mechanism of action was linked to an increase in the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb.

Impact on Cell Proliferation and Colony Formation

Beyond direct cytotoxicity, certain indazole derivatives have been shown to inhibit the long-term proliferative capacity of cancer cells. A lead N-phenylindazole diarylurea compound demonstrated the ability to inhibit colony formation in cancer cell lines. This suggests that such compounds can effectively suppress the sustained growth and survival of cancer cells.

In Vivo Antitumor Efficacy in Preclinical Models

The therapeutic potential of indazole derivatives has also been demonstrated in animal models of cancer. An N-phenylindazole diarylurea derivative showed greater tumor growth inhibition in an MDA-MB-231 tumor xenograft mouse model compared to the parent compound, telmisartan. Another synthesized indazole derivative, 2f, was found to suppress the growth of a 4T1 tumor model in vivo without causing obvious side effects.

Other Potential Therapeutic Areas

The biological activities of indazole derivatives are not limited to oncology. The versatile nature of the indazole scaffold has led to its exploration in other therapeutic areas, including inflammatory diseases.

Anti-inflammatory Applications

Certain indazole derivatives have shown notable anti-inflammatory properties. A study on a series of 1,5-disubstituted indazol-3-ols identified compounds with interesting anti-inflammatory activities in various models of inflammation. One such compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory pathway, with an IC50 of 44 nM. This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia in guinea pigs. Furthermore, it demonstrated topical anti-inflammatory effects by inhibiting arachidonic acid-induced mouse ear edema.

Antimicrobial Activities

The indazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Various substituted indazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. bookpi.orgorientjchem.orgnih.gov Research has shown that N-methyl-3-aryl indazoles exhibit notable in vitro antimicrobial effects against bacteria such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungus Candida albicans. bookpi.orgorientjchem.org Specifically, compounds with certain aryl substitutions have shown excellent inhibitory activity against these microbial strains. bookpi.orgorientjchem.org

For instance, a study on N-methyl-3-aryl indazoles revealed that compounds 5i, 5f, and 5a demonstrated superior activity against Xanthomonas campestris, with zones of inhibition measuring 2.3 cm, 2.2 cm, and 2.1 cm, respectively, which is comparable to the standard antibiotic streptomycin (B1217042) (2.8 cm). orientjchem.org Another study identified indazole derivatives with antibacterial activity, particularly against Enterococcus faecalis, and one derivative showed a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis with Minimum Inhibitory Concentration (MIC) values between 64 and 128 µg/mL. mdpi.com

The 3-iodo group in "this compound" is a particularly useful handle for synthetic chemists. It can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups at the C3 position, a strategy that has been successfully employed to create libraries of bioactive compounds. bloomtechz.com This allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The carboxylate at the C4 position can also be modified, for example, by converting it into amides or other esters, to further tune the compound's properties.

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

| Compound | Test Organism | Zone of Inhibition (cm) |

|---|---|---|

| 5i | Xanthomonas campestris | 2.3 |

| 5f | Xanthomonas campestris | 2.2 |

| 5a | Xanthomonas campestris | 2.1 |

| Streptomycin (Standard) | Xanthomonas campestris | 2.8 |

Data sourced from a study on N-methyl-3-aryl indazoles. orientjchem.org

Neurodegenerative Disease Research

Indazole derivatives have garnered significant attention as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. researchgate.net Their mechanism of action often involves the inhibition of key enzymes implicated in the pathology of these diseases, such as monoamine oxidase (MAO) and cholinesterases. researchgate.netnih.gov

A series of 5-substituted-1H-indazoles were designed and evaluated as inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B). nih.gov One of the most potent and selective hMAO-B inhibitors from this series, compound 20, which features a 1,2,4-oxadiazole (B8745197) ring, exhibited an IC₅₀ value of 52 nM. nih.gov This selective inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Furthermore, promising compounds from this class have shown neuroprotective effects in cell-based models against oxidative stress. nih.gov

The versatility of the indazole scaffold allows for its incorporation into multi-target-directed ligands (MTDLs), which can simultaneously modulate different pathological pathways in neurodegenerative diseases. acs.org For example, dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) based on an indazole core have been developed. acs.org These compounds aim to address both the cholinergic deficit and neuroinflammation associated with Alzheimer's disease.

The "this compound" scaffold is highly relevant in this context. The C3-iodo and C4-carboxylate positions can be functionalized to create novel indazole derivatives that can be tested for their inhibitory activity against enzymes like MAO, BChE, and various kinases. researchgate.net The synthesis of indazole-containing drugs targeting Alzheimer's disease by inhibiting cholinesterase activity has been explored, with some derivatives showing potent and selective BChE inhibitory activity. researchgate.net

Table 2: MAO-B Inhibitory Activity of a Selected Indazole Derivative

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (SI) |

|---|

| 20 | hMAO-B | 52 | >192 |

Data from a study on 5-substituted-1H-indazoles as MAO inhibitors. nih.gov

Antispermatogenic Activity

Certain indazole derivatives have been identified as a novel class of antispermatogenic agents. nih.gov Specifically, a series of halogenated 1-benzylindazole-3-carboxylic acids have demonstrated potent effects on the inhibition of spermatogenesis and a reduction in testicular weight in animal models. nih.gov

Histological examinations of rat testes treated with these active derivatives revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared to be unaffected. nih.gov Among the most potent compounds identified were 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its related analogs. nih.gov

The structural features of "this compound" are pertinent to this area of research. While the reported active compounds are carboxylic acids at the 3-position, the methyl ester of the title compound could be readily hydrolyzed to the corresponding carboxylic acid. The 3-iodo group provides a site for further modification, potentially leading to the development of new analogs with improved antispermatogenic activity. The position of the carboxylate group at C4 instead of C3 in the title compound offers an opportunity to explore a different region of the chemical space and to study how this structural variation impacts biological activity.

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

The design of derivatives from a lead scaffold like "this compound" must take into account both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. The goal is to create molecules with desirable absorption, distribution, metabolism, and excretion (ADME) profiles, as well as potent and selective activity at the intended biological target.

In the context of neurodegenerative diseases, a critical pharmacokinetic parameter is the ability to cross the blood-brain barrier (BBB). For indazole derivatives designed as neuroprotective agents, modifications are often made to enhance their lipophilicity and other physicochemical properties that favor BBB penetration. researchgate.net

Pharmacodynamic considerations involve optimizing the interaction of the indazole derivative with its biological target. For enzyme inhibitors, this means designing substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the enzyme. Molecular docking simulations are often employed to predict these interactions and guide the design of more potent inhibitors. For example, in the development of indazole-based MAO-B inhibitors, molecular docking highlighted the importance of molecular flexibility for achieving better shape complementarity within the enzyme's active site. nih.gov

The substitutable positions on "this compound" are key to modulating these properties. The 3-position, occupied by iodine, is a prime site for introducing moieties that can interact with the target protein. The carboxylate at the 4-position can be modified to influence solubility, metabolic stability, and cell permeability. For example, converting the carboxylic acid to an ester or an amide can significantly alter the compound's pharmacokinetic profile. bloomtechz.com The N1 position of the indazole ring can also be substituted, as seen in the 1-benzylindazole derivatives with antispermatogenic activity, to further explore the structure-activity relationship. nih.gov

Computational Chemistry and Structural Analysis of Methyl 3 Iodo 1h Indazole 4 Carboxylate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule (ligand) with a biological target, typically a protein. This provides insights into the binding mode and affinity, which are crucial for drug discovery.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. This information is critical for predicting how a molecule will interact with a receptor. Detailed conformational analysis and the corresponding energy landscapes for Methyl 3-iodo-1H-indazole-4-carboxylate are not described in the reviewed literature. Such studies would typically involve systematic or stochastic searches of the conformational space to identify low-energy conformers.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of molecules.

Specific quantum chemical calculations detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. While DFT studies have been performed on other indazole derivatives to determine these parameters, the specific values for this compound remain to be determined. nih.govresearchgate.net

The prediction of reaction pathways and the analysis of transition states are advanced computational techniques used to understand reaction mechanisms and kinetics. There is no available research that applies these methods to this compound to explore its synthetic routes or metabolic fate.

Spectroscopic Characterization Methodologies (Excluding Basic Compound Identification)

Advanced spectroscopic techniques are employed to elucidate complex structural features and dynamics of molecules. While basic identification data such as CAS number (885521-54-0) and molecular formula (C₉H₇IN₂O₂) are known, in-depth spectroscopic analyses are not widely reported. myskinrecipes.comchemical-suppliers.eu Research on analogous compounds, like Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has utilized X-ray crystallography to determine its solid-state structure, revealing details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding. nih.gov Similar detailed structural elucidation for this compound using advanced techniques like 2D-NMR, X-ray crystallography, or specialized mass spectrometry techniques for fragmentation analysis are not present in the surveyed literature.

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. For a molecule such as this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed for complete structural assignment.

¹H and ¹³C NMR Spectroscopy The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons on the indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The methyl ester protons would be visible as a singlet, likely in the δ 3.8-4.0 ppm range. The N-H proton of the indazole ring would appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange. researchgate.net

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the ester group would be found significantly downfield (δ 160-170 ppm). The carbon atom bearing the iodine (C3) would have its chemical shift influenced by the heavy atom effect, while the other aromatic carbons would appear in the δ 110-150 ppm range. researchgate.net Nitrogen chemical shifts are also highly effective for distinguishing between isomers in benzazole systems. researchgate.net

2D NMR Spectroscopy To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the aromatic spin system of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the proton signals to the carbons they are attached to. This is crucial for assigning the carbons of the benzene (B151609) portion of the indazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like C3, C3a, C4, and C7a) by observing their correlations with nearby protons. For example, the methyl protons of the ester group would show an HMBC correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It can help confirm the regiochemistry of the substituents.

Solid-State NMR (ssNMR) Solid-state NMR provides information about the molecular structure in the solid phase, which can differ from the structure in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. ipb.pt For indazole derivatives, ¹³C and ¹⁵N ssNMR are particularly powerful for determining the tautomeric form (1H vs. 2H) in the crystal lattice, as the chemical shifts of the nitrogen and surrounding carbon atoms are sensitive to the proton's location. researchgate.netnih.gov Studies on fluorinated indazolinones have demonstrated the efficiency of combining solid-state NMR and X-ray crystallography for unambiguous structural determination. researchgate.net

Expected NMR Data While specific data for this compound is not available in the cited literature, data for the closely related isomer, Methyl 3-iodo-1H-indazole-5-carboxylate, can provide an estimate. The electronic effects of the substituents and their positions would cause predictable shifts in the observed spectra.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | N-H | ~13.5 (broad s) | - | C3, C7a |

| 3 | C-I | - | ~95-105 | - |

| 3a | C | - | ~140-145 | - |

| 4 | C-COO | - | ~125-130 | - |

| 5 | C-H | ~7.8-8.0 (d) | ~122-125 | C4, C7, C3a |

| 6 | C-H | ~7.4-7.6 (t) | ~128-132 | C4, C7a |

| 7 | C-H | ~7.6-7.8 (d) | ~115-120 | C5, C3a |

| 7a | C | - | ~145-150 | - |

| -COOCH₃ | C=O | - | ~165-170 | - |

| -COOCH₃ | O-CH₃ | ~3.9 (s) | ~52-54 | C=O, C4 |

Single-Crystal X-ray Diffraction for Solid-State Structure

For indazole derivatives, SC-XRD is crucial for unambiguously confirming the tautomeric state (1H or 2H) in the solid phase and the exact position of substituents on the bicyclic ring. nih.gov The analysis of various substituted indazoles has shown that they crystallize in common space groups like P-1 (triclinic) or P2₁/c (monoclinic). mdpi.com

The expected crystal structure of this compound would likely feature the indazole ring system being largely planar. The methyl carboxylate group might be twisted out of the plane of the indazole ring. A key feature of the crystal packing would be intermolecular hydrogen bonds involving the N1-H proton of one molecule acting as a hydrogen bond donor to the carbonyl oxygen or a nitrogen atom of an adjacent molecule, often forming dimers or extended chains. mdpi.com

Illustrative Crystallographic Data Although a crystal structure for the title compound has not been reported in the searched literature, data from other substituted indazoles can illustrate the typical parameters obtained. For example, the analysis of a related indazole derivative revealed key structural features. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

| Z (Molecules per unit cell) | 4 |

Note: Data is illustrative and taken from a representative substituted triazolopyridazinoindole structure for demonstrative purposes. mdpi.com

Advanced Mass Spectrometry Techniques for Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly vital for identifying metabolites of a parent compound in complex biological matrices. nih.gov The study of synthetic cannabinoid metabolism, many of which are indazole-3-carboxamides, provides a strong framework for predicting the metabolic fate of this compound. nih.govnih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the compound. The fragmentation pattern is highly diagnostic; for indazole derivatives, common fragmentation includes the loss of substituents and cleavage of the heterocyclic ring. researchgate.net In the case of the title compound, characteristic fragments might arise from the loss of •OCH₃, •COOCH₃, or the iodine atom.

For metabolite identification, in vitro models using human liver microsomes are common. nih.gov The parent drug is incubated with the microsomes, and the resulting mixture is analyzed by LC-HRMS. Metabolites are identified by searching for specific mass shifts from the parent compound corresponding to common metabolic reactions.

Common Metabolic Transformations for Indazole Derivatives:

Hydroxylation: Addition of an oxygen atom (+16 Da), typically on the aromatic ring.

Carboxylation: Oxidation of a methyl group to a carboxylic acid. nih.gov

N-dealkylation: Not applicable to the N-unsubstituted parent compound but relevant for N-alkylated metabolites.

Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid (-14 Da, CH₂).

Glucuronidation: A phase II reaction where glucuronic acid is added (+176 Da) to a hydroxyl group, making the compound more water-soluble for excretion. nih.gov

Hypothetical Metabolite Analysis For this compound (Exact Mass: 301.9552 Da), a metabolite search would target the following masses:

| Metabolic Reaction | Mass Shift (Da) | Expected m/z of [M+H]⁺ | Putative Structure |

|---|---|---|---|

| Parent Compound | - | 302.9625 | This compound |

| Ester Hydrolysis | -14.0157 | 288.9468 | 3-Iodo-1H-indazole-4-carboxylic acid |

| Aromatic Hydroxylation | +15.9949 | 318.9574 | Methyl hydroxy-3-iodo-1H-indazole-4-carboxylate |

| De-iodination + Hydroxylation | -109.9095 | 193.0508 | Methyl 3-hydroxy-1H-indazole-4-carboxylate |

| Hydroxylation + Ester Hydrolysis | +1.9792 | 304.9417 | Hydroxy-3-iodo-1H-indazole-4-carboxylic acid |

| Glucuronidation (of hydrolyzed metabolite) | +176.0144 | 464.9612 | 3-Iodo-1H-indazole-4-carboxylic acid glucuronide |

The identity of these potential metabolites would be confirmed using tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented to produce a characteristic pattern that can be compared to the fragmentation of the parent compound. researchgate.net

Future Directions and Research Opportunities

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of indazole derivatives continues to be an active area of research, with a focus on developing more efficient and environmentally friendly methods. nih.gov While traditional methods for the synthesis of 3-iodo-1H-indazoles often involve the use of iodine and a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF), researchers are exploring novel catalytic systems to improve yields and reduce waste. mdpi.com

Future research will likely focus on:

Metal-Free Catalysis: Exploring reactions that avoid the use of heavy metals, which can be toxic and difficult to remove from the final products. For instance, methods using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for direct aryl C-H amination have shown promise for the synthesis of 1H-indazoles. nih.gov

C-H Activation/Amination: Developing direct C-H amination strategies, such as the palladium-catalyzed intramolecular amination of aminohydrazones, can offer more atom-economical routes to the indazole core. nih.gov Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions also represent a promising, redox-neutral approach. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of Methyl 3-iodo-1H-indazole-4-carboxylate and its derivatives could lead to better control over reaction parameters, improved safety, and easier scalability.

Green Solvents: Investigating the use of more sustainable solvents to replace traditional ones like DMF, thereby reducing the environmental impact of the synthetic process.

Targeted Drug Delivery Systems for this compound Derivatives

The development of targeted drug delivery systems is a crucial area of research to enhance the therapeutic efficacy and reduce the side effects of potent molecules derived from indazoles. Future work in this area could involve:

Nanoparticle Encapsulation: Encapsulating indazole-based anticancer agents within nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. This approach can also enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): For highly potent indazole derivatives, conjugation to monoclonal antibodies that recognize tumor-specific antigens could provide a means of delivering the cytotoxic payload directly to cancer cells, minimizing systemic toxicity.

Prodrug Strategies: Designing prodrugs of active indazole compounds that are activated by specific enzymes or conditions within the target tissue (e.g., the tumor microenvironment) is another promising avenue for achieving targeted delivery and controlled release.

Combination Therapies Involving Indazole-Based Compounds

Indazole derivatives have shown significant potential as anticancer agents, often by inhibiting key cellular signaling pathways. rsc.org Future research should increasingly focus on evaluating the efficacy of these compounds in combination with other established cancer therapies.

Potential combination strategies include:

With Chemotherapy: Combining indazole-based kinase inhibitors with traditional cytotoxic chemotherapy agents could lead to synergistic effects and help overcome drug resistance.

With Immunotherapy: Investigating the potential of indazole derivatives to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. For example, some indazole derivatives are known to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression. nih.gov

With other Targeted Therapies: Combining different targeted agents, such as an indazole-based ERK inhibitor with an EGFR inhibitor, could provide a more comprehensive blockade of cancer cell proliferation and survival pathways. nih.gov

Exploration of New Biological Targets and Disease Indications

While much of the research on indazole derivatives has focused on their role as kinase inhibitors in oncology, the versatility of the indazole scaffold suggests that it could be effective against a broader range of biological targets and diseases. nih.govrsc.org

Future exploratory research could focus on:

Neurodegenerative Diseases: Given that some indazole derivatives are being researched for their potential to modulate biological pathways associated with neurological disorders, further investigation into targets relevant to Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is warranted. chemimpex.com